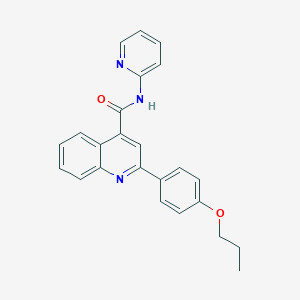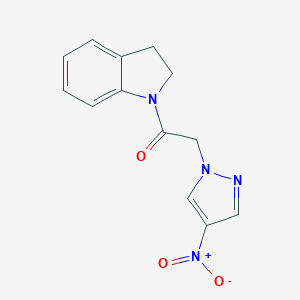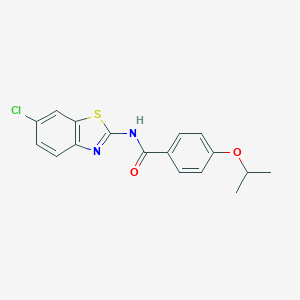![molecular formula C23H23BrINO5 B451661 ETHYL 2-[4-BROMO-2-(1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)-6-IODOPHENOXY]ACETATE](/img/structure/B451661.png)
ETHYL 2-[4-BROMO-2-(1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)-6-IODOPHENOXY]ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-[4-BROMO-2-(1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)-6-IODOPHENOXY]ACETATE is a complex organic compound that features a unique structure combining bromine, iodine, and acridine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-BROMO-2-(1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)-6-IODOPHENOXY]ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the acridine derivative, followed by bromination and iodination steps. The final step involves the esterification of the phenoxy group with ethyl acetate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and application purposes.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-[4-BROMO-2-(1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)-6-IODOPHENOXY]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
ETHYL 2-[4-BROMO-2-(1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)-6-IODOPHENOXY]ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mecanismo De Acción
The mechanism of action of ETHYL 2-[4-BROMO-2-(1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)-6-IODOPHENOXY]ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- ETHYL 2-[4-BROMO-2-(1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)-6-CHLOROPHENOXY]ACETATE
- ETHYL 2-[4-BROMO-2-(1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)-6-FLUOROPHENOXY]ACETATE
Uniqueness
The uniqueness of ETHYL 2-[4-BROMO-2-(1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)-6-IODOPHENOXY]ACETATE lies in its specific combination of bromine and iodine atoms, which may confer distinct chemical and biological properties compared to its analogs
Propiedades
Fórmula molecular |
C23H23BrINO5 |
|---|---|
Peso molecular |
600.2g/mol |
Nombre IUPAC |
ethyl 2-[4-bromo-2-(1,8-dioxo-2,3,4,5,6,7,9,10-octahydroacridin-9-yl)-6-iodophenoxy]acetate |
InChI |
InChI=1S/C23H23BrINO5/c1-2-30-19(29)11-31-23-13(9-12(24)10-14(23)25)20-21-15(5-3-7-17(21)27)26-16-6-4-8-18(28)22(16)20/h9-10,20,26H,2-8,11H2,1H3 |
Clave InChI |
FRUWFGQAGQSXSH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=C(C=C(C=C1I)Br)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4 |
SMILES canónico |
CCOC(=O)COC1=C(C=C(C=C1I)Br)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isopropyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451578.png)
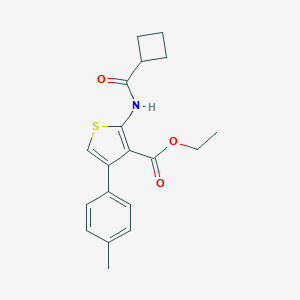
![Methyl 2-[(3,4,5-triethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451583.png)
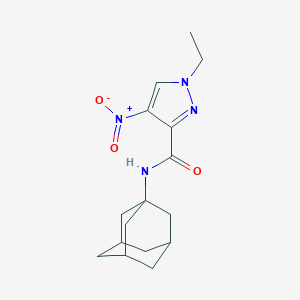
![Methyl 4-(4-sec-butylphenyl)-2-[(cyclopropylcarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B451587.png)
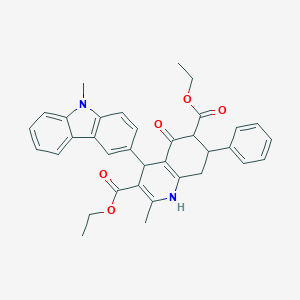
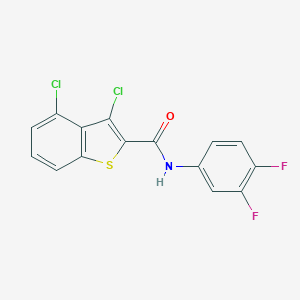
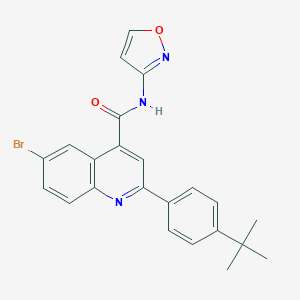
![N-[1-(1-adamantyl)ethyl]-N'-(1-naphthyl)urea](/img/structure/B451594.png)

![propyl 2-[(3,5-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B451597.png)
